molecular formula C6H9ClN4O B13306479 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide

2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide

Katalognummer: B13306479
Molekulargewicht: 188.61 g/mol
InChI-Schlüssel: IJGDIDLOVMKMNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their significant therapeutic potential and are widely studied in medicinal chemistry. The presence of the pyrazole ring in this compound makes it a valuable scaffold for the development of various pharmacologically active agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide typically involves the reaction of 4-chloro-1H-pyrazole with 2-amino-3-chloropropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, followed by their conversion into the final product through a series of chemical reactions. The use of advanced techniques such as microwave irradiation and catalytic processes can enhance the efficiency and yield of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-4-chloropyrazole: Similar in structure but lacks the propanamide group.

    2-Amino-3-(4-fluoro-1H-pyrazol-1-YL)propanamide: Similar but with a fluorine atom instead of chlorine.

    2-Amino-3-(1H-pyrazol-1-YL)propanamide: Lacks the chlorine atom in the pyrazole ring

Uniqueness

2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide is unique due to the presence of both the amino and chloro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and industrial processes .

Eigenschaften

Molekularformel

C6H9ClN4O

Molekulargewicht

188.61 g/mol

IUPAC-Name

2-amino-3-(4-chloropyrazol-1-yl)propanamide

InChI

InChI=1S/C6H9ClN4O/c7-4-1-10-11(2-4)3-5(8)6(9)12/h1-2,5H,3,8H2,(H2,9,12)

InChI-Schlüssel

IJGDIDLOVMKMNN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NN1CC(C(=O)N)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.